molecular formula C17H18N2O3 B5776366 N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide

Cat. No. B5776366
M. Wt: 298.34 g/mol
InChI Key: DCUGOCZGYCKQBR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide, also known as NAPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of acetaminophen, a widely used analgesic drug, and has been shown to exhibit anti-inflammatory and analgesic properties. In

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

Mechanism of Action

The exact mechanism of action of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for the inflammatory response, and their inhibition by N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. Additionally, it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide. One area of interest is its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in the treatment of pain and inflammation. Finally, research is needed to develop more efficient synthesis methods for N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide, which may increase its availability for scientific research.

Synthesis Methods

The synthesis of N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide involves the reaction of 4-aminophenol with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to yield N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide. The overall yield of this synthesis method is around 60%.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-12(20)18-14-5-7-15(8-6-14)19-17(21)11-13-3-9-16(22-2)10-4-13/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUGOCZGYCKQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide

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